Cancer/Testis Antigen 1 is encoded by the CTAG1B gene located on the X chromosome at position Xq28. The gene was first identified in 1997 through serological analysis of recombinant cDNA expression libraries from patients with esophageal squamous cell carcinoma. The protein product, NY-ESO-1, consists of 180 amino acids and has a molecular mass of approximately 18 kDa. It is known for its immunogenic properties and is associated with various cancers, including melanoma and sarcomas .
Cancer/Testis Antigen 1 falls under the classification of cancer/testis antigens, which are characterized by:
The synthesis of Cancer/Testis Antigen 1 (119-143) involves several approaches, primarily focusing on recombinant DNA technology and peptide synthesis techniques.
Technical Details:
The molecular structure of Cancer/Testis Antigen 1 (119-143) consists of a specific sequence derived from the larger NY-ESO-1 protein. The peptide's structure is characterized by:
The secondary structure predictions suggest that the peptide may exhibit flexible loops or turns, which are essential for its interaction with immune receptors. The precise conformation can affect its immunogenicity and efficacy as a therapeutic target.
Cancer/Testis Antigen 1 (119-143) participates in several biochemical interactions primarily associated with immune system recognition:
The effectiveness of these reactions can be influenced by factors such as peptide conformation, post-translational modifications, and the presence of adjuvants that enhance immune activity.
The mechanism by which Cancer/Testis Antigen 1 (119-143) exerts its effects involves several key processes:
Studies have shown that patients with high levels of antibodies against NY-ESO-1 demonstrate stronger cytotoxic T-cell responses, correlating with better clinical outcomes in certain cancers .
Cancer/Testis Antigen 1 (119-143) has significant implications in cancer research and therapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4